molecular formula C14H20ClN3O3S2 B2657358 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034530-23-7

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2657358
CAS No.: 2034530-23-7
M. Wt: 377.9
InChI Key: BMTZQOIQHZAVFF-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound featuring a thiophene ring substituted with a chlorine atom, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene-2-carboxylic acid, is converted to 5-chlorothiophene-2-ylmethanol through reduction.

    Etherification: The thiophene derivative is then reacted with 2-bromoethanol to form 2-(5-chlorothiophen-2-yl)-2-methoxyethanol.

    Imidazole Ring Formation: The intermediate is then subjected to cyclization with 1-methylimidazole under basic conditions to form the imidazole ring.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the imidazole derivative with isopropylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of reagents, reaction temperature, and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the imidazole ring or the thiophene ring, depending on the conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced imidazole or thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has potential as a pharmacophore in drug design. Its sulfonamide group is known for its antibacterial properties, and the imidazole ring is a common motif in many bioactive compounds.

Medicine

In medicine, this compound could be explored for its potential as an anti-inflammatory or antimicrobial agent. The presence of the sulfonamide group suggests it might inhibit certain enzymes, similar to other sulfonamide drugs.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, potentially inhibiting this enzyme and exerting antibacterial effects. The imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a different alkyl group on the imidazole ring.

    N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1H-imidazole-4-sulfonamide: Lacks the methyl group on the imidazole ring.

Uniqueness

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of a chlorinated thiophene ring, an imidazole ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S2/c1-9(2)14-17-13(8-18(14)3)23(19,20)16-7-10(21-4)11-5-6-12(15)22-11/h5-6,8-10,16H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTZQOIQHZAVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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